Methyl (E)-3-azido-2-methylprop-2-enoate
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Overview
Description
Methyl (E)-3-azido-2-methylprop-2-enoate is an organic compound characterized by the presence of an azido group (-N₃) attached to a methylprop-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-3-azido-2-methylprop-2-enoate can be synthesized through a multi-step process involving the introduction of the azido group to the methylprop-2-enoate structure. One common method involves the reaction of methyl 2-methylprop-2-enoate with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the azido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-azido-2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN₃):
Dimethylformamide (DMF): Common solvent for the reaction.
Hydrogen Gas (H₂): Used in reduction reactions.
Catalysts: Such as palladium on carbon (Pd/C) for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Scientific Research Applications
Methyl (E)-3-azido-2-methylprop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and materials for its unique properties.
Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.
Medicinal Chemistry: Explored for its potential in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl (E)-3-azido-2-methylprop-2-enoate involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can undergo various transformations, making it a versatile intermediate in chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-azidoacrylate: Similar structure with an azido group attached to an acrylate backbone.
Ethyl 3-azido-2-methylprop-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (E)-3-azido-2-methylprop-2-enoate is unique due to its specific combination of an azido group and a methylprop-2-enoate backbone, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
methyl (E)-3-azido-2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4(3-7-8-6)5(9)10-2/h3H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLLKWKPHBXQD-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN=[N+]=[N-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\N=[N+]=[N-])/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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